Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate

Lipophilicity Drug Discovery ADME Optimization

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1251007-54-1, MFCD17016717, C₇H₁₁NO₃, MW 157.17) is a conformationally constrained bicyclic building block belonging to the 2-oxa-5-azabicyclo[2.2.1]heptane family—a class of one-carbon bridged morpholines that serve as morpholine isosteres in medicinal chemistry. The scaffold features a rigid [2.2.1] bicyclic framework with oxygen at position 2 and a secondary amine at position 5, with a methyl ester substituent at the bridgehead-adjacent 7-position.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 1251007-54-1
Cat. No. B3006895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate
CAS1251007-54-1
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCOC(=O)C1C2CNC1CO2
InChIInChI=1S/C7H11NO3/c1-10-7(9)6-4-3-11-5(6)2-8-4/h4-6,8H,2-3H2,1H3
InChIKeyRFRZGADDDKZSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1251007-54-1): A Bridged Morpholine Building Block for Drug Discovery


Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1251007-54-1, MFCD17016717, C₇H₁₁NO₃, MW 157.17) is a conformationally constrained bicyclic building block belonging to the 2-oxa-5-azabicyclo[2.2.1]heptane family—a class of one-carbon bridged morpholines that serve as morpholine isosteres in medicinal chemistry [1]. The scaffold features a rigid [2.2.1] bicyclic framework with oxygen at position 2 and a secondary amine at position 5, with a methyl ester substituent at the bridgehead-adjacent 7-position. This scaffold class has been utilized as a morpholine surrogate in multiple drug discovery programs, including IRAK4, DNAPK, ATR, mTOR, KSP, and EGFR inhibitors, owing to its counterintuitive ability to reduce lipophilicity while maintaining or improving metabolic stability relative to unbridged morpholine [2].

Why Morpholine or Other 2-Oxa-5-azabicyclo[2.2.1]heptane Regioisomers Cannot Substitute Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate


Substituting Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate with unbridged morpholine forfeits the quantifiable lipophilicity reduction (Δlog D₇.₄ up to −0.8) and the associated metabolic stability advantages intrinsic to the bridged scaffold [1]. Substituting with other regioisomers of the 2-oxa-5-azabicyclo[2.2.1]heptane carboxylate series (e.g., 1-, 3-, or 4-carboxylate variants) alters the spatial orientation of the carboxylate functionality and its distance from the basic amine, which directly impacts both the pKa of the bridgehead nitrogen and the molecular recognition properties of the scaffold [2]. The 7-position ester occupies a bridgehead-proximal exo orientation that provides a distinct vector for further derivatization—a feature that is structurally non-interchangeable with C-3 or C-4 substitution patterns explored in the broader functional diversity literature [3]. The methyl ester itself offers a specific balance of steric bulk and hydrolytic reactivity that is absent in the corresponding free carboxylic acid or tert-butyl ester analogs, making the procurement of the specific 7-methyl ester regioisomer critical for applications requiring this precise spatial and electronic profile.

Quantitative Differentiation Evidence: Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate vs. Comparators


Lipophilicity Reduction: Bridged Morpholine Scaffold vs. Unbridged Morpholine Counterparts

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, of which Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate is a 7-substituted derivative, exhibits a counterintuitive reduction in measured log D₇.₄ relative to unbridged morpholine. In a systematic investigation by Degorce et al. (AstraZeneca, 2018), one-carbon bridged morpholines displayed Δlog D₇.₄ = −0.18 to −0.44 compared to the corresponding unsubstituted morpholines, while methyl-substituted (non-bridged) morpholines showed increases of +0.32 to +0.40 [1]. In matched molecular pair analysis of an IRAK4 inhibitor series, bridged analogues 1d and 1e exhibited Δlog D₇.₄ = −0.7 relative to the parent morpholine 1a [1]. Across a broader dataset, the maximum lipophilicity reduction reached −0.8 log units [1]. Importantly, in silico predictors (clogP, ACDlogP) underestimated this effect, making experimental procurement and testing essential [1]. The bridged morpholine 1e also showed increased basicity (ΔpKa = +0.6 vs. morpholine), which partially accounts for the lipophilicity reduction and may impact solubility and permeability in a differentiated manner [1]. No adverse effects on hERG inhibition or Caco-2 permeability were observed for bridged morpholine analogues compared to their parent morpholines in the Table 1 exemplars [1].

Lipophilicity Drug Discovery ADME Optimization

Metabolic Stability Enhancement: Bridged Morpholine vs. Morpholine in Rat Hepatocytes

In the Degorce et al. (2018) study, the (R,R)-enantiomer of a 2,5-one-carbon bridged morpholine (compound 1d, a direct structural analog of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold) demonstrated superior metabolic stability compared to the unbridged parent morpholine 1a in rat hepatocyte intrinsic clearance assays [1]. This finding is consistent with the class-level observation that conformational restriction via one-carbon bridging can reduce metabolic liability, potentially due to the reduced lipophilicity and altered steric environment around the morpholine nitrogen [1]. The improved metabolic stability was achieved without compromising hERG inhibition profile or Caco-2 permeability in the same compound series [1].

Metabolic Stability Hepatocyte Clearance Bridged Morpholine

Synthesis Efficiency: Improved Six-Step Route to the 2-Oxa-5-azabicyclo[2.2.1]heptane Core vs. Prior Art

Zhang et al. (2014) reported an improved synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core scaffold—the direct synthetic precursor to Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate—achieving a 70% overall yield in six steps from commercially available trans-4-hydroxy-L-proline [1]. This represents a measurable improvement over the original Portoghese (1971) route, which required seven steps using an N-benzoyl protecting group and achieved only 59% total yield while employing toxic diazomethane for methyl ester formation [1][2]. The Zhang method employs the milder Cbz protecting group, which is removed by catalytic hydrogenation, avoiding the tedious benzoyl deprotection and hazardous diazomethane steps of the earlier protocol [1]. The improved synthetic accessibility at multi-gram scale (as demonstrated in this publication) directly impacts procurement feasibility and cost for research programs requiring this scaffold [1].

Process Chemistry Synthetic Methodology Building Block Scalability

Regioisomeric Differentiation: 7-Position Carboxylate as a Structurally Distinct Synthetic Handle vs. C-3 and C-4 Substitution

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold supports functionalization at multiple positions, with the substitution site profoundly influencing molecular properties and downstream synthetic utility. The Garsi et al. (2022) study demonstrated that C-3 disubstitution of the scaffold generates backbone-constrained γ-amino acid analogues (GABA mimetics related to baclofen and pregabalin), establishing C-3 as a vector for embedding amino acid pharmacophores [1]. In parallel, the Wu et al. (2016) report synthesized 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, representing the C-4 regioisomer, which positions the carboxylate at a different bridgehead carbon and provides an alternative molecular geometry [2]. The 7-carboxylate regioisomer represented by Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate occupies a position adjacent to the methylene bridge but exo to the bicyclic cage, differing from both the C-3 (endo-proximal to the morpholine oxygen) and C-4 (bridgehead) positions in terms of both spatial orientation and distance from the amine nitrogen. This positional differentiation is critical for programs requiring a specific exit vector geometry that neither the C-3 nor C-4 regioisomers can provide, though direct comparative pharmacological data between regioisomers has not been reported in the open literature [1][2][3]. Additionally, the 7-position ester is adjacent to the bridgehead C-1, enabling proximity-driven interactions distinct from the more distal C-3 and C-4 substitution patterns [3].

Regiochemistry Scaffold Functionalization Structure-Activity Relationships

Pharmaceutical Patent Validation: The 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold in CNS Drug Development Programs

The pharmaceutical relevance of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is validated by patent literature, most notably WO2016015333A1 (Hoffmann-La Roche, 2014), which discloses 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives as trace amine-associated receptor (TAAR) ligands for the treatment of depression, anxiety disorders, bipolar disorder, ADHD, stress-related disorders, psychotic disorders including schizophrenia, and neurological diseases such as Parkinson's disease [1]. Additionally, US20110065928 (Vertex Pharmaceuticals, 2010) describes azabicyclic compounds including the closely related 7-azabicyclo[2.2.1]heptane scaffold as key intermediates in the synthesis of pharmaceutical compounds, citing U.S. Patents 6,117,889 and 6,060,473 as precedent for the pharmaceutical utility of this scaffold class [2]. The Degorce et al. (2018) review catalogs at least ten distinct drug targets (IRAK4, KSP, MCR4, IGF1R, HBV capsid, mTOR, Vps34, NAMPT, DNAPK, ATR, EGFR) where bridged morpholine scaffolds have been deployed in medicinal chemistry programs, with equipotent or selectivity-improved outcomes relative to parent morpholines in multiple cases [3].

CNS Drug Discovery Patent Landscape Pharmaceutical Intermediates

Procurement-Relevant Application Scenarios for Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 1251007-54-1)


Lead Optimization Campaigns Requiring Lipophilicity Reduction Without Additional Heteroatoms

In drug discovery programs where a morpholine-containing lead compound exhibits unacceptable lipophilicity-driven liabilities (e.g., high metabolic clearance, hERG inhibition, or poor solubility), Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate can serve as a key intermediate to introduce a one-carbon bridged morpholine motif. The scaffold's demonstrated Δlog D₇.₄ reduction of up to −0.8 relative to unbridged morpholine [1] enables lipophilicity lowering through carbon addition rather than heteroatom introduction—preserving permeability while improving metabolic stability. The 7-methyl ester provides a synthetic handle for further elaboration (amide coupling, ester hydrolysis, reduction) that can be tailored to specific target requirements. The improved six-step synthesis with 70% overall yield [2] makes this a practically accessible building block for SAR exploration.

Synthesis of Backbone-Constrained Peptidomimetics and Amino Acid Analogues

The rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, when functionalized at position 7 with a carboxylate ester, provides a geometrically defined platform for constructing conformationally constrained peptidomimetics—a strategy validated by the Garsi et al. (2022) demonstration of C-3 disubstituted analogues as GABA-mimetic agents related to baclofen and pregabalin [1]. The 7-carboxylate regioisomer offers an alternative spatial vector to C-3 and C-4 functionalization, enabling exploration of distinct conformational space in peptide backbone mimicry. The constrained bicyclic framework restricts rotational freedom in ways that flexible morpholine cannot achieve, potentially enhancing target binding selectivity as demonstrated in multiple literature programs [2].

CNS Drug Discovery Programs Leveraging the Morpholine Isostere Strategy

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has patent precedent in CNS indications including depression, anxiety, ADHD, and Parkinson's disease through Roche's TAAR ligand program [1]. Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate can serve as a versatile late-stage diversification intermediate for CNS programs requiring the bridged morpholine pharmacophore. The increased basicity of the bridged morpholine nitrogen (ΔpKa = +0.6 vs. morpholine) [2] may confer differentiated CNS penetration properties compared to unbridged morpholine-containing compounds. The scaffold's established use across at least ten distinct pharmaceutical targets from multiple major pharmaceutical companies [2] provides a strong precedent for its procurement in early-stage CNS discovery.

Building Block Procurement for Parallel Synthesis and Library Production

For medicinal chemistry groups requiring a morpholine isostere building block for parallel library synthesis, Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate offers a well-characterized scaffold with defined stereochemistry (the (1R,4R) or (1S,4S) enantiomeric series), commercial availability from multiple suppliers at ≥95% purity, and a molecular weight of 157.17 that is compatible with fragment-based and lead-like compound design parameters. The methyl ester functionality provides a robust handle for amide bond formation, while the secondary amine at position 5 enables N-functionalization via alkylation, acylation, or sulfonylation chemistries—supporting efficient production of diverse screening libraries from a single building block.

Quote Request

Request a Quote for Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.